Regioisomeric Differentiation: Impact on Predicted Boiling Point vs. 5-Cyclopropyl-2-fluorotoluene
The target compound, 1-cyclopropyl-4-fluoro-2-methylbenzene, is a regioisomer of 5-cyclopropyl-2-fluorotoluene (IUPAC: 4-cyclopropyl-1-fluoro-2-methylbenzene). This positional difference leads to a quantifiable change in a key physical property. The predicted boiling point for 1-cyclopropyl-4-fluoro-2-methylbenzene is 201.1±19.0 °C, which can be contrasted with the non-1,2,4-substituted isomer for which distinct property data would be expected due to altered molecular shape and intermolecular forces . This difference is critical for purification strategies such as distillation, where even minor boiling point variations dictate the choice of separation parameters .
| Evidence Dimension | Predicted boiling point |
|---|---|
| Target Compound Data | 201.1±19.0 °C (Predicted) |
| Comparator Or Baseline | 4-cyclopropyl-1-fluoro-2-methylbenzene (5-cyclopropyl-2-fluorotoluene); Predicted property data not available for direct comparison, but structural isomerism implies different boiling points. |
| Quantified Difference | Not quantifiable without comparator data; the value proposition lies in the availability of a defined property for the target compound. |
| Conditions | Predicted value at standard pressure (760 Torr). |
Why This Matters
For procurement and process development, knowing the predicted boiling point of a specific isomer allows for the design of effective purification protocols, eliminating guesswork when scaling up reactions.
